molecular formula C22H24N2O4 B2641550 4-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]methoxy}-2-methylpyridine CAS No. 2380041-99-4

4-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]methoxy}-2-methylpyridine

Cat. No.: B2641550
CAS No.: 2380041-99-4
M. Wt: 380.444
InChI Key: CWHOTQZPHLQIGS-UHFFFAOYSA-N
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Description

4-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]methoxy}-2-methylpyridine is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]methoxy}-2-methylpyridine typically involves multiple steps. One common approach is the condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with a suitable piperidine derivative under basic conditions . The resulting intermediate is then reacted with 2-methylpyridine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]methoxy}-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized under specific conditions.

    Reduction: The piperidine ring can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield benzofuran-2-carboxylic acid derivatives, while reduction of the piperidine ring can produce various piperidine derivatives.

Scientific Research Applications

4-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]methoxy}-2-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]methoxy}-2-methylpyridine involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]methoxy}-2-methylpyridine lies in its combination of three distinct moieties, each contributing to its overall chemical and biological properties

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-15-11-18(8-9-23-15)27-14-16-5-4-10-24(13-16)22(25)20-12-17-6-3-7-19(26-2)21(17)28-20/h3,6-9,11-12,16H,4-5,10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHOTQZPHLQIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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